2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole
Description
2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole is a benzothiazole derivative characterized by a dimethyl substitution at positions 4 and 7 of the benzothiazole core and a piperazine moiety modified with a cyclopropanecarbonyl group at the N-4 position.
Properties
IUPAC Name |
cyclopropyl-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-11-3-4-12(2)15-14(11)18-17(22-15)20-9-7-19(8-10-20)16(21)13-5-6-13/h3-4,13H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIFJUKWECSLEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole can be contextualized by comparing it to three classes of related compounds:
Substituent Position and Benzothiazole Core Modifications
N-[(4-benzothiazole-2-yl) phenyl] substituted benzenesulfonamides () share the benzothiazole core but feature sulfonamide groups at meta- or para-positions of the phenyl ring. Studies indicate that the position of substituents critically influences bioactivity. For instance, 2-(4-aminophenyl)benzothiazole derivatives exhibit enhanced anticancer activity compared to their 3-aminophenyl analogs due to improved spatial alignment with target receptors . In contrast, the target compound’s 4,7-dimethyl substitution may optimize hydrophobic interactions in biological systems, while the cyclopropanecarbonyl-piperazine group could enhance solubility and bioavailability compared to sulfonamide-linked derivatives.
Piperazine-Containing Analogues
Piperazine is a common pharmacophore in medicinal chemistry due to its ability to improve pharmacokinetic properties. Triazole-piperazine derivatives () demonstrate that modifications to the piperazine ring, such as the addition of dioxolane or chlorophenyl groups, can modulate receptor affinity and metabolic stability . The target compound’s cyclopropanecarbonyl group introduces a rigid, lipophilic element that may reduce enzymatic degradation compared to bulkier substituents (e.g., triazole moieties in ).
Data Tables: Structural and Functional Comparisons
Research Implications and Gaps
While the target compound’s structural features suggest optimized pharmacokinetics and target engagement, direct biological data remain sparse. Comparative studies with para-substituted benzothiazoles (e.g., sulfonamides ) and piperazine-modified analogs (e.g., triazole derivatives ) highlight the need for empirical validation of its activity profile. Future work should prioritize in vitro assays to evaluate its potency against relevant disease targets, such as kinase enzymes or microbial pathogens.
Biological Activity
The compound 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole belongs to a class of benzothiazole derivatives that have garnered attention for their diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2OS |
| Molecular Weight | 280.40 g/mol |
| IUPAC Name | This compound |
Research indicates that benzothiazole derivatives exhibit their biological effects primarily through the modulation of various signaling pathways. For instance, studies have shown that compounds similar to this compound can inhibit key pathways involved in cell proliferation and inflammation:
- Inhibition of AKT and ERK Pathways : The compound has been reported to significantly inhibit the AKT and ERK signaling pathways in cancer cell lines, leading to reduced cell proliferation and increased apoptosis .
- Anti-inflammatory Effects : It has also been shown to decrease the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models .
Anticancer Activity
A detailed study evaluated the anticancer properties of benzothiazole derivatives, including our compound of interest. The findings are summarized below:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A431 (epidermoid) | 2.5 | Inhibition of proliferation |
| A549 (lung cancer) | 3.0 | Induction of apoptosis |
| H1299 (lung cancer) | 3.5 | Reduced migration |
The compound demonstrated significant cytotoxicity against these cancer cell lines, with IC50 values indicating effective inhibition of cell growth at low concentrations .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound was assessed for its anti-inflammatory effects using RAW264.7 macrophage cells:
| Cytokine | Control Level (pg/mL) | Post-treatment Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 50 |
| TNF-α | 120 | 30 |
These results indicate a substantial reduction in pro-inflammatory cytokine levels following treatment with the compound, suggesting its potential utility in inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of benzothiazole derivatives:
- Dual Action Against Cancer and Inflammation : A study focused on a series of benzothiazole compounds demonstrated that modifications to the benzothiazole core could enhance both anticancer and anti-inflammatory activities. The lead compound exhibited promising results in reducing tumor size in vivo while simultaneously lowering inflammatory markers .
- Mechanistic Insights : Another investigation into the mechanisms revealed that these compounds could induce apoptosis through mitochondrial pathways and inhibit tubulin polymerization, which is crucial for cancer cell division .
Q & A
Q. Q1. What are the standard synthetic methodologies for preparing 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole, and how are intermediates purified?
Methodology :
- Synthetic Route : The compound is synthesized via nucleophilic substitution between a halogenated benzothiazole precursor (e.g., 4,7-dimethyl-1,3-benzothiazole-2-chloride) and 4-cyclopropanecarbonylpiperazine. Reaction conditions typically involve polar aprotic solvents (e.g., DMF or ethanol) at 80–100°C for 24–36 hours .
- Purification : Post-synthesis, crude products are purified via column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate). Yield optimization may require iterative adjustments to solvent ratios and temperature .
- Validation : Intermediate structures are confirmed using thin-layer chromatography (TLC) and melting point analysis.
Q. Q2. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodology :
- 1H/13C NMR : Assign peaks to verify substituent positions (e.g., cyclopropanecarbonyl and piperazine moieties). For example, the cyclopropane carbonyl group typically appears at ~167 ppm in 13C NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical values within 1 ppm error) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values to confirm purity .
Advanced Structural and Conformational Analysis
Q. Q3. How can conformational flexibility of the piperazine ring impact the compound’s bioactivity, and what computational methods are used to study this?
Methodology :
- DFT Calculations : Density Functional Theory (DFT) optimizes the geometry of the piperazine-cyclopropanecarbonyl system to predict low-energy conformers. Bond angles and torsional strain are analyzed to assess stability .
- Molecular Docking : Docking studies (e.g., AutoDock Vina) evaluate interactions between the compound and target proteins (e.g., Mycobacterium tuberculosis enzymes). The piperazine ring’s orientation may influence binding affinity .
Biological Activity Profiling
Q. Q4. What in vitro assays are recommended for evaluating the antimicrobial or antitumor potential of this compound?
Methodology :
- Resazurin Microplate Assay (REMA) : Used for anti-tubercular activity screening. Bacterial viability is quantified via fluorescence/resazurin reduction, with IC50 values calculated using dose-response curves .
- MTT Assay : For cytotoxicity testing against cancer cell lines (e.g., HeLa or MCF-7). Results are normalized to positive controls (e.g., doxorubicin) .
Q. Q5. How can researchers address contradictions in biological activity data across different experimental models?
Methodology :
- Model-Specific Validation : Replicate assays in multiple cell lines or microbial strains to identify sensitivity variations. For example, discrepancies in IC50 values may arise from differences in membrane permeability or metabolic pathways .
- Pharmacokinetic Profiling : Compare compound stability in assay media (e.g., serum protein binding) using HPLC or LC-MS to rule out bioavailability artifacts .
Structure-Activity Relationship (SAR) Studies
Q. Q6. What strategies are employed to optimize the cyclopropanecarbonyl-piperazine moiety for enhanced target selectivity?
Methodology :
- Analog Synthesis : Replace cyclopropane with other acyl groups (e.g., acetyl or benzoyl) and test activity. Piperazine substitutions (e.g., methyl or ethyl groups) are also modified to sterically hinder non-target interactions .
- 3D-QSAR Modeling : CoMFA or CoMSIA models correlate substituent electronic/steric properties with bioactivity, guiding rational design .
Preclinical Development Considerations
Q. Q7. What ADME (Absorption, Distribution, Metabolism, Excretion) studies are essential prior to in vivo testing?
Methodology :
- Caco-2 Permeability Assay : Predict intestinal absorption using a monolayer of human colorectal adenocarcinoma cells. Apparent permeability (Papp) values >1×10⁻⁶ cm/s indicate favorable absorption .
- Microsomal Stability : Incubate the compound with liver microsomes to assess metabolic half-life. CYP450 enzyme inhibition assays identify potential drug-drug interactions .
Safety and Toxicity
Q. Q8. How is acute toxicity evaluated during early-stage development?
Methodology :
- Zebrafish Embryo Toxicity Assay : LC50 values are determined by exposing embryos to compound gradients (0–100 µM). Teratogenic effects (e.g., cardiac edema) are monitored over 96 hours .
- In Silico Tox Prediction : Tools like ProTox-II predict hepatotoxicity and carcinogenicity based on structural descriptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
